Celecoxib Carboxylic Acid
CAS No.: 170571-01-4
Cat. No.: VC20751603
Molecular Formula: C17H12F3N3O4S
Molecular Weight: 411.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 170571-01-4 |
---|---|
Molecular Formula | C17H12F3N3O4S |
Molecular Weight | 411.4 g/mol |
IUPAC Name | 4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoic acid |
Standard InChI | InChI=1S/C17H12F3N3O4S/c18-17(19,20)15-9-14(10-1-3-11(4-2-10)16(24)25)23(22-15)12-5-7-13(8-6-12)28(21,26)27/h1-9H,(H,24,25)(H2,21,26,27) |
Standard InChI Key | WTHNOVFEXONZMI-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O |
Canonical SMILES | C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O |
Celecoxib carboxylic acid is a significant metabolite of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory properties. This compound is primarily formed through the metabolic processes involving the oxidation of celecoxib. As an inactive metabolite, celecoxib carboxylic acid plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of celecoxib itself.
Structural Representation
Property | Value |
---|---|
IUPAC Name | 4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoic acid |
InChI Key | WTHNOVFEXONZMI-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O |
Pharmacokinetics
The pharmacokinetics of celecoxib and its metabolite, celecoxib carboxylic acid, have been extensively studied. Celecoxib is absorbed rapidly in the gastrointestinal tract, with peak plasma levels occurring approximately three hours post-administration. The area under the curve (AUC) for celecoxib can vary significantly based on genetic factors, such as CYP2C9 genotype variations.
Key Pharmacokinetic Findings
Study Parameter | Findings |
---|---|
Peak Plasma Concentration (Cmax) | 705 ng/mL after a single dose of 200 mg |
AUC Variability | Approximately 40% higher in black patients compared to Caucasians |
Impact of Fluconazole | Increased AUCinf of celecoxib by up to 2.61-fold depending on genotype |
Metabolism and Biological Activity
Celecoxib is primarily metabolized in the liver, where it undergoes oxidation to form celecoxib carboxylic acid. This metabolic process is crucial for determining the drug's efficacy and safety profile.
Metabolic Pathways
Celecoxib carboxylic acid is excreted mainly through urine and has been identified as a significant metabolite in various studies.
Research Findings on Celecoxib Carboxylic Acid
Recent studies have explored the implications of celecoxib carboxylic acid in drug interactions and its potential effects on pharmacokinetics when co-administered with other medications like fluconazole.
Notable Research Outcomes
-
Fluconazole Interaction: A study revealed that fluconazole significantly alters the pharmacokinetics of celecoxib, affecting its AUC and clearance rates across different CYP2C9 genotypes .
-
Molecular Docking Studies: Research involving molecular docking has shown that derivatives of celecoxib with carboxylic acid substitutions enhance interactions with COX-2, potentially leading to improved anti-inflammatory effects while maintaining safety profiles .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume